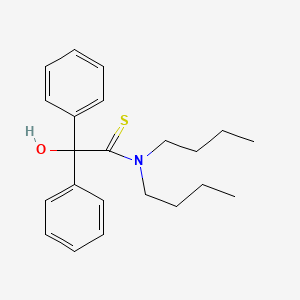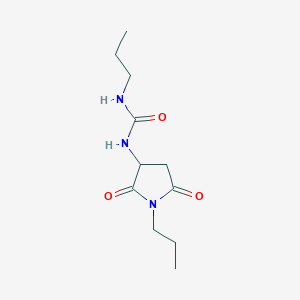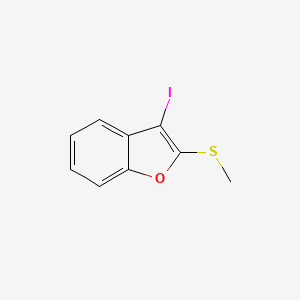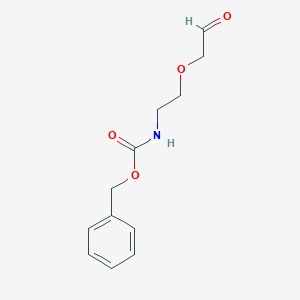![molecular formula C16H24N4 B13996045 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine CAS No. 22849-77-0](/img/structure/B13996045.png)
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound often utilize high-performance liquid chromatography (HPLC) to ensure purity and consistency. The synthesis process may involve multiple steps, including reduction reactions using stannous chloride dihydrate in ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like stannous chloride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Stannous chloride dihydrate, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Wirkmechanismus
The mechanism of action of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and may inhibit specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress and DNA binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure.
Uniqueness
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
22849-77-0 |
|---|---|
Molekularformel |
C16H24N4 |
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine |
InChI |
InChI=1S/C16H24N4/c1-3-20(4-2)12-6-10-18-15-9-11-19-16-13(15)7-5-8-14(16)17/h5,7-9,11H,3-4,6,10,12,17H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
DGDHSVMJKWYAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=C2C=CC=C(C2=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)

![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)



![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)


